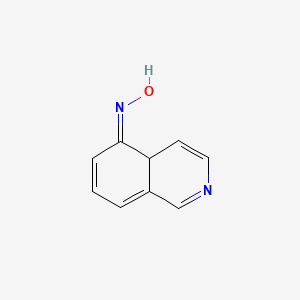

(Z)-Isoquinolin-5(4AH)-one oxime

Description

(Z)-Isoquinolin-5(4AH)-one oxime is a stereoisomeric oxime derivative of the isoquinolinone scaffold. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.176 g/mol, and it is characterized by a Z-configuration at the oxime functional group . The compound is primarily used for laboratory research purposes, with a purity of 95% and a CAS registry number of 1492042-51-7.

Propriétés

IUPAC Name |

(NZ)-N-(4aH-isoquinolin-5-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGAVXLDFAZMPU-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NO)C2C=CN=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C/C(=N/O)/C2C=CN=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-Isoquinolin-5(4AH)-one oxime is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an oxime functional group, which is known for its reactivity and ability to interact with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in both organic chemistry and medicinal research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxime group allows for the formation of hydrogen bonds and coordination with metal ions, which influences the activity of target proteins. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives related to this compound have demonstrated antiproliferative activity against breast adenocarcinoma (MB231), prostate adenocarcinoma (PC-3), and hepatocarcinoma (Huh-7) cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast Adenocarcinoma (MB231) | 15.2 |

| Prostate Adenocarcinoma (PC-3) | 12.8 |

| Hepatocarcinoma (Huh-7) | 10.5 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in inflammatory processes. In vitro studies demonstrated that this compound could suppress the production of proinflammatory cytokines in monocytic cells .

Case Study: JNK Inhibition

In a specific study, the compound was tested in murine models for its ability to alleviate collagen-induced arthritis. Results indicated a significant reduction in inflammation and cartilage destruction, suggesting potential therapeutic applications for inflammatory diseases .

Therapeutic Potential

The therapeutic implications of this compound extend beyond cancer and inflammation. Its ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease . The compound's structure allows it to interact effectively with the active site of acetylcholinesterase, leading to enhanced inhibition compared to other known inhibitors.

Table 2: Acetylcholinesterase Inhibition

| Compound | IC50 Value (nM) |

|---|---|

| This compound | 27.79 |

| Galantamine | 1,920 |

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that (Z)-Isoquinolin-5(4AH)-one oxime exhibits significant biological activities, particularly as an enzyme inhibitor. Oximes in general have been studied for their role as acetylcholinesterase reactivators and for their ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that oximes can inhibit over 40 different kinases, including those implicated in tumorigenesis such as cyclin-dependent kinases and glycogen synthase kinase 3β .

Table 1 summarizes some key enzyme targets and their associated activities:

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have demonstrated that derivatives of isoquinoline compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain oxime derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia (MV4-11) cells . The mechanism often involves the induction of cell cycle arrest and apoptosis through the activation of specific signaling pathways.

Neuroprotective Effects

Beyond oncology, this compound has potential applications in neuroprotection. Its ability to interact with specific molecular targets suggests it may play a role in treating neurodegenerative disorders by modulating biochemical pathways associated with neuronal survival and inflammation .

Case Studies

Several case studies highlight the therapeutic potential of oximes similar to this compound:

-

Case Study 1: Indirubin Oximes

Indirubin oximes have been shown to bind with high affinity to protein kinases involved in tumorigenesis, demonstrating significant anticancer activity against various tumor models . -

Case Study 2: JNK Inhibitors

Compounds derived from isoquinoline structures have been identified as potent inhibitors of c-Jun N-terminal kinases, which are critical in inflammatory responses and cancer progression. These compounds exhibited not only inhibitory effects on JNK activity but also reduced production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Comparison with Isoquinolinone Derivatives

Isoquinolinone-based compounds are widely studied for their pharmacological properties. Key analogs include:

HYDAMTIQ (Hydroxyl-dimethylaminomethyl-thieno[2,3-c]isoquinolin-5(4H)-one)

- Structural Features: Incorporates a thieno-isoquinolinone core with hydroxyl and dimethylaminomethyl substituents.

- Biological Activity : Potent PARP (poly-ADP-ribose polymerase) inhibitor, demonstrating neuroprotective effects in stroke models. It improves post-stroke neurological deficits by reducing oxidative stress and apoptosis .

- Key Difference: Unlike (Z)-Isoquinolin-5(4AH)-one oxime, HYDAMTIQ has a thiophene ring fused to the isoquinolinone core, enhancing its binding affinity to PARP enzymes .

DAMTIQ (Dimethylaminomethyl-thieno[2,3-c]isoquinolin-5(4H)-one)

- Structural Features : Similar to HYDAMTIQ but lacks the hydroxyl group.

- Biological Activity : Preclinical studies indicate PARP inhibition but with reduced efficacy compared to HYDAMTIQ, highlighting the critical role of hydroxyl substitution .

Table 1: Comparison of Isoquinolinone Derivatives

Comparison with Z-Oxime Stereoisomers

The Z-configuration of oximes is often critical for bioactivity. Examples include:

(Z)-Verbenone Oxime Esters

- Structural Features : Derived from α-pinene, with a Z-oxime ester group.

- Biological Activity : Exhibits antifungal and herbicidal activities. For instance, Z-isomers show enhanced inhibition of Physalospora piricola (>50% inhibition rate) compared to E-isomers .

- Key Difference: The verbenone backbone confers lipophilicity, improving membrane penetration, whereas the isoquinolinone core in this compound may favor interactions with aromatic enzyme pockets .

(Z)-3-Caren-5-one Oxime Sulfonates

Table 2: Z-Oxime Derivatives and Their Activities

Comparison with Other Oxime-Containing Compounds

Oximes are known for their versatility in medicinal chemistry:

5,7-Dimethoxyflavone Oxime

- Structural Features: Flavonoid backbone with an oxime group.

- Biological Activity: Antifungal activity amplified by oxime modification, suggesting oximes enhance target binding in flavonoids .

4-Chloro-3-formylcoumarin Oxime Derivatives

- Structural Features : Coumarin core with oxime and isoxazole groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.